Platelet activating factor-acether

准备方法

血小板活化因子 C-18 可以通过多种途径合成。 一种常见的方法是使用 2-丙醇,1-(十八烷氧基)-3-(三苯甲氧基)-,(2S)- 作为起始材料 . 合成过程涉及多个步骤,包括在不同条件下与吡啶、氯仿、盐酸、二噁烷和四氢呋喃反应 . 工业生产方法通常涉及“重塑”和“从头合成”途径,这些是刺激后发生的自然过程 .

化学反应分析

PAF-acether Formation in Platelets

PAF-acether formation can be triggered by the calcium ionophore or thrombin, even when the two pathways of platelet aggregation (AA- and ADP-dependent) are inoperative . Washed rabbit and human platelets challenged by ionophore A 23187 can produce PAF-acether. This synthesis is also triggered by thrombin and collagen but not by ADP, AA, or PAF-acether itself .

Breakdown of PAF-acether

Once produced, PAF is rapidly broken down by cell- and serum-associated PAF acetylhydrolases (PAF-AH), indicating that PAF is a highly potent mediator whose synthesis and degradation are tightly regulated .

Key Structural Features for Biological Activity

Several molecular species of platelet-activating factor that vary in the length of the O-alkyl side-chain have been identified .

-

An ether-linkage at position 1.

-

The presence and steric position of the short 2-acyl chain.

Small changes in the structure of PAF could render its signaling abilities inert . Studies found that platelet and blood pressure response were dependent on the sn-2 propionyl analog. If the sn-1 was removed then PAF lacked any sort of biological activity. Finally, the sn-3 position of PAF was experimented with by removing methyl groups sequentially. As more and more methyl groups were removed, biological activity diminished until it was eventually inactive .

PAF-acether and Phospholipase A2 (PLA2)

Involvement of a phospholipase A2 (PLA2) in PAF-acether formation was suspected because all platelet agonists that trigger PAF-acether formation are potent PLA2 activators . PLA2 inhibitors suppress PAF-acether formation from washed rabbit platelets challenged either by the calcium ionophore A 23187 or by thrombin . The result of PLA2 action on ether-linked choline-containing phospholipids, lyso PAF-acether, has no platelet aggregating properties, but after acetylation, it is transformed into a compound with biological activity and chromatographic behavior indistinguishable from that of native PAF-acether .

PAF-acether and Eosinophil Locomotion

PAF-acether elicits directional locomotion of eosinophils in a time- and dose-dependent fashion . PAF-acether appears to be a potent eosinophilotactic agent which may play a role in inflammatory reactions characterized by eosinophil infiltration .

Modulation by Zinc

Zinc interacts with PAF at the functional receptor site or a contiguous site, specifically inhibiting PAF-induced platelet activation . Zinc levels must be inversely proportional to PAF levels to carry out these inhibitory effects, and zinc must be present before PAF exposure . This suggests that PAF and receptor binding may be limited by zinc and phospholipid (PAF) interaction, supported by zinc’s ability to bind to phospholipids in a 2:1–1:1 complex, particularly to the negatively charged phosphate groups .

Effects on the Blood-Brain Barrier

PAF increases the permeability of the blood-brain barrier (BBB) . PAF produces a dose-dependent increase in cytosolic Ca2+ concentration .

科学研究应用

血小板活化因子 C-18 在科学研究中具有广泛的应用。在化学领域,它被用作研究磷脂行为的模型化合物。 在生物学领域,它被用来研究磷脂在细胞过程(如炎症和免疫反应)中的作用 . 在医学领域,血小板活化因子 C-18 被研究用于其在坏死性小肠结肠炎、炎症、哮喘和过敏等疾病中的潜在治疗应用 . 在工业领域,它被用于开发脂质类药物递送系统 .

作用机制

血小板活化因子 C-18 的作用机制与其与细胞表面特定受体的相互作用有关。 该化合物与血小板活化因子受体结合,血小板活化因子受体是一种 G 蛋白偶联受体 . 这种结合激活细胞内信号通路,导致各种细胞反应,如炎症介质的释放和免疫细胞的活化 . 重塑和从头合成途径参与血小板活化因子 C-18 的合成和调控 .

相似化合物的比较

血小板活化因子 C-18 与其他血小板活化因子(如血小板活化因子 C-16 和溶血磷脂酰胆碱 C-18)相似。 血小板活化因子 C-16 在诱导血小板聚集方面比血小板活化因子 C-18 效力更强,但在激活巨噬细胞方面效率较低 . 溶血磷脂酰胆碱 C-18 是血小板活化因子 C-18 合成的中间体,具有相似的生物活性 . 血小板活化因子 C-18 的独特之处在于它在效力和激活不同细胞类型方面的平衡,使其成为研究和治疗应用中的一种有价值的化合物 .

生物活性

Platelet Activating Factor-Acether (PAF-acether), also known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent phospholipid mediator that plays a significant role in various biological processes, particularly in inflammation and immune responses. This article delves into the biological activities of PAF-acether, highlighting its effects on eosinophils, neutrophils, and platelets, along with relevant case studies and research findings.

Overview of PAF-Acether

PAF-acether is synthesized by various cell types, including platelets, macrophages, and endothelial cells. It is recognized for its ability to induce a wide range of physiological effects, including chemotaxis, aggregation of leukocytes, and modulation of vascular permeability.

1. Eosinophil Activation

PAF-acether has been shown to be a potent eosinophilotactic agent. Research indicates that it stimulates directional locomotion (chemotaxis) of human eosinophils in a dose-dependent manner. The effective concentration range for eliciting this response is between to M. In comparison, other chemotactic factors such as leukotriene B4 (LTB4) exhibit significantly less activity at similar concentrations .

Table 1: Eosinophil Response to PAF-Acether Compared to Other Chemotactic Agents

| Agent | Effective Concentration (M) | Eosinophil Response |

|---|---|---|

| PAF-acether | High | |

| LTB4 | Moderate | |

| Histamine | Variable | Low |

| ECF-A Tetrapeptides | Variable | Minimal |

2. Neutrophil Activation

Similar to eosinophils, neutrophils also respond to PAF-acether. The optimal concentration for neutrophil activation is around M, which shows comparable effectiveness to LTB4 at M. This indicates that PAF-acether plays a crucial role in neutrophil chemotaxis and aggregation during inflammatory responses .

3. Platelet Activation

The effects of PAF-acether on platelets are complex. While it induces platelet aggregation under certain conditions, the overall activation appears limited compared to other agonists such as thrombin. Studies demonstrate that PAF-acether facilitates the exposure of high- and low-affinity fibrinogen binding sites on platelets but results in minimal thromboxane A2 production and secretion of ADP .

Table 2: Platelet Activation Parameters Induced by PAF-Acether

| Parameter | Observed Effect |

|---|---|

| Thromboxane A2 Production | Minimal (<10% of thrombin levels) |

| Fibrinogen Binding Sites | High-affinity: Low-affinity: |

| Aggregation Rate | Dependent on fibrinogen concentration |

Study on Eosinophil Locomotion

A study conducted by Archer et al. focused on the effects of PAF-acether on human eosinophils obtained from patients with hypereosinophilia. The results indicated that eosinophils exhibited significant directional movement in response to PAF-acether, reinforcing its role as a key mediator in allergic and inflammatory conditions characterized by eosinophil infiltration .

Investigation into Platelet Responses

Research by McManus et al. explored the effects of PAF-acether on human platelets under various conditions. They found that while PAF-acether did induce some level of platelet activation, it was not as potent as thrombin or collagen in promoting aggregation and secretion . This suggests that while PAF-acether is involved in platelet function, its role may be more regulatory than directly activating.

属性

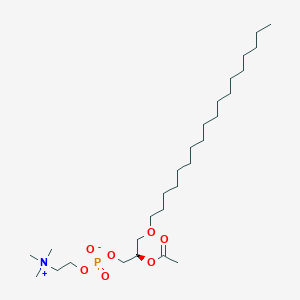

IUPAC Name |

[(2R)-2-acetyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCIEWBDUAPBJF-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995900 | |

| Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74389-69-8 | |

| Record name | 1-O-Octadecyl-platelet-activating factor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-0-octadecyl 2-0-acetyl sn-glycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C18-PAF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9ZA6E5Q2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。